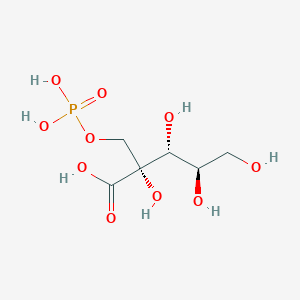
2-Carboxy-D-arabinitol 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-carboxy-D-arabinitol 1-phosphate is a ribonic acid phosphate. It derives from a D-ribonic acid. It is a conjugate acid of a 2-carboxylato-D-arabinitol 1-phosphate(3-).
Aplicaciones Científicas De Investigación
Biochemical Role in Photosynthesis
CA1P is synthesized in plants during dark conditions and acts as a reversible inhibitor of RuBisCO. The synthesis of CA1P occurs through the phosphorylation of 2-carboxy-D-arabinitol (CA) in chloroplasts when light is absent. The regulation of CA1P levels is crucial for optimizing photosynthetic efficiency by modulating RuBisCO activity based on light availability .
Key Functions:
- Inhibition of RuBisCO: CA1P binds to RuBisCO, preventing its catalytic activity during nighttime or low-light conditions, thus conserving resources until conditions are favorable for photosynthesis .
- Regulation of Carbon Fixation: By controlling RuBisCO activity, CA1P plays a vital role in managing carbon fixation rates in plants, influencing overall plant productivity and growth .
Genetic Engineering and Crop Improvement
Research has demonstrated that manipulating the expression of genes related to CA1P can enhance crop performance. For instance, overexpressing the enzyme 2-carboxy-D-arabinitol-1-phosphate phosphatase (CA1Pase), which dephosphorylates CA1P, has been shown to reduce the abundance of CA1P inhibitors. This can lead to increased RuBisCO activity and improved photosynthetic efficiency in crops such as wheat .
Case Studies:
- Wheat Genetic Modification: In transgenic wheat lines with overexpressed CA1Pase, researchers observed a significant increase in CO₂ assimilation rates and grain yield, highlighting the potential for genetic modifications targeting CA1P pathways to enhance agricultural productivity .
- Diverse Species Applications: Similar studies have been conducted on various species including French beans and Arabidopsis, demonstrating the broader applicability of CA1P regulation across different plant types .
Potential Agricultural Applications
The manipulation of CA1P levels presents several agricultural applications:
- Enhanced Crop Yield: By optimizing RuBisCO activity through genetic modifications related to CA1P metabolism, crops can achieve higher yields under varying environmental conditions.
- Stress Resistance: Research suggests that CA1P may protect RuBisCO from proteolytic degradation under stress conditions, potentially enhancing plant resilience against environmental stressors .
Research Findings and Insights
Recent studies have provided valuable insights into the enzymatic mechanisms involving CA1P:
- The identification and cloning of the CA1Pase gene have opened avenues for targeted genetic engineering aimed at improving photosynthetic efficiency .
- Investigations into the substrate specificity of CA1Pase indicate its role in removing misfire products from RuBisCO activity, further underscoring its importance in maintaining optimal enzyme function .
Propiedades
Número CAS |
106777-19-9 |
|---|---|
Fórmula molecular |
C6H13O10P |
Peso molecular |
276.14 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H13O10P/c7-1-3(8)4(9)6(12,5(10)11)2-16-17(13,14)15/h3-4,7-9,12H,1-2H2,(H,10,11)(H2,13,14,15)/t3-,4-,6-/m1/s1 |
Clave InChI |
UJTMIRNFEXKGMS-ZMIZWQJLSA-N |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)O |
SMILES isomérico |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)O |
Key on ui other cas no. |
106777-19-9 |
Sinónimos |
1-PAC 2-carboxy-D-arabinitol 1-phosphate 2-carboxyarabinitol 1-phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















